Cas no 2171718-55-9 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid
- 2171718-55-9
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid
- EN300-1542514
-
- Inchi: 1S/C24H24N2O6/c1-2-7-20(21(27)26-13-24(31,14-26)22(28)29)25-23(30)32-12-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,19-20,31H,1,7,12-14H2,(H,25,30)(H,28,29)
- InChI Key: KMBFBYXXBUZSDM-UHFFFAOYSA-N
- SMILES: OC1(C(=O)O)CN(C(C(CC=C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
Computed Properties
- Exact Mass: 436.16343649g/mol
- Monoisotopic Mass: 436.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 116Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1542514-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1542514-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1542514-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-hydroxyazetidine-3-carboxylic acid |
2171718-55-9 | 100mg |
$2963.0 | 2023-09-25 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic Acid (CAS No. 2171718-55-9)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid, identified by its CAS number 2171718-55-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, positions it as a promising candidate for various therapeutic applications.
The molecular structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid incorporates several key features that contribute to its unique chemical properties. The presence of a fluoren-9-yl moiety, specifically linked through a methoxycarbonyl group, introduces a rigid aromatic ring system that can influence the compound's solubility, stability, and interactions with biological targets. Additionally, the molecule contains an amide linkage and a hydroxy group, which are common features in many biologically active compounds. These functional groups not only contribute to the compound's reactivity but also play a crucial role in its interaction with biological systems.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pent-4-enoyl and azetidine moieties in this compound suggest potential applications in areas such as enzyme inhibition and receptor binding. These structural elements are known to be important for achieving high affinity and selectivity in drug design. The hydroxy group further enhances the compound's potential as a pharmacophore by allowing for hydrogen bonding interactions, which are critical for binding to biological targets.
The synthesis of such complex molecules is a testament to the advancements in synthetic organic chemistry. The preparation of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the fluorene derivative, for instance, necessitates careful consideration to ensure regioselectivity and high yield. Similarly, the formation of the amide bond and the incorporation of the hydroxy group must be optimized to maintain the integrity of the molecule's structure.
The pharmacological properties of this compound have been the focus of numerous studies aimed at elucidating its mechanism of action and potential therapeutic applications. Preliminary research suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. For instance, the amide moiety could interact with active sites on enzymes, while the fluorene group might serve as a recognition element for specific binding partners. These interactions could lead to modulatory effects on biological processes relevant to conditions such as inflammation, cancer, or neurological disorders.
The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of complex molecules like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-hydroxyazetidine-3-carboxylic acid. By utilizing advanced computational techniques, researchers can predict how this compound might interact with biological targets at an atomic level. This approach not only accelerates the drug discovery process but also provides valuable insights into optimizing molecular design for improved efficacy and selectivity. Such simulations are particularly useful for identifying key structural features that enhance binding affinity and minimizing potential side effects.
In addition to its potential therapeutic applications, this compound may also find utility in research settings as a tool compound for studying biological mechanisms. Its unique structure allows researchers to probe specific interactions within cellular pathways, providing insights into disease mechanisms and potential drug targets. By developing derivatives or analogs based on this core structure, scientists can explore new avenues for therapeutic intervention and gain deeper understanding into complex biological processes.
The synthesis and characterization of novel compounds like 1-2-( ({(9H-fluoren)-9 -yl)methoxycarbonylamino}) pent -4-enoyl -3-hydroxy azetidine -3-carboxylic acid (CAS No: 2171718 -55 -9) represent significant advancements in pharmaceutical chemistry. These efforts contribute to the broader goal of developing safer and more effective treatments for various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in both academic research and industrial drug development.
The future prospects for this compound are promising, with ongoing studies aimed at further elucidating its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into clinical benefits. As our understanding of biological systems continues to evolve, compounds like this one will serve as valuable tools for addressing unmet medical needs.
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